molecular formula C16H23BrN2O2 B12450274 1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine CAS No. 887590-75-2

1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine

Cat. No.: B12450274
CAS No.: 887590-75-2
M. Wt: 355.27 g/mol
InChI Key: PLMQOGPOUGEETK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-bromobenzylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(((4-bromophenyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions, enhancing the compound’s potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

887590-75-2

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-6-4-13(17)5-7-14/h4-7,12,18H,8-11H2,1-3H3

InChI Key

PLMQOGPOUGEETK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=C(C=C2)Br

Origin of Product

United States

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